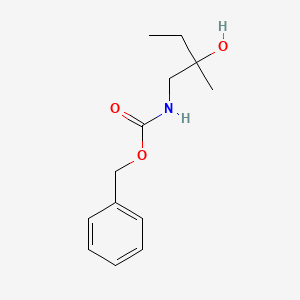

Benzyl (2-hydroxy-2-methylbutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (2-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxy-2-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxy-2-methylbutylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-hydroxy-2-methylbutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of benzyl (2-oxo-2-methylbutyl)carbamate.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzyl (2-oxo-2-methylbutyl)carbamate.

Reduction: Benzyl (2-hydroxy-2-methylbutyl)amine.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl (2-hydroxy-2-methylbutyl)carbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as carbamate hydrolases. The molecular targets and pathways involved in this process include the active site of the enzyme, where the carbamate group is cleaved through nucleophilic attack by a water molecule .

Comparison with Similar Compounds

Benzyl carbamate: Similar structure but lacks the hydroxy and methyl groups.

Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness: Benzyl (2-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a methyl group on the butyl chain. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates. The hydroxy group enhances its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its reactivity in chemical reactions .

Biological Activity

Benzyl (2-hydroxy-2-methylbutyl)carbamate, also known by its CAS number 123934-00-9, is a compound of interest due to its potential biological activities. The compound belongs to the carbamate class, which is known for a variety of biological effects, including antimicrobial and antiproliferative activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C20H25NO3

- Molecular Weight : 327.42 g/mol

- LogP : 3.986 (indicating moderate lipophilicity)

Antimicrobial Activity

Research has shown that carbamate derivatives can exhibit significant antimicrobial properties. For instance, studies have indicated that certain carbamates can inhibit bacterial growth by interfering with metabolic pathways in microorganisms. The following table summarizes findings related to the antimicrobial activity of similar carbamate compounds:

| Compound | Target Organism | Inhibition (%) | Reference |

|---|---|---|---|

| Benzyl Carbamate | Staphylococcus aureus | 80.69 | |

| Propoxur | E. coli | 70.00 | |

| Aldicarb | K. pneumonia | 77.52 |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression.

Case Study: Apoptosis Induction

A study investigated the effects of carbamate derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives could induce apoptosis significantly compared to controls, suggesting potential therapeutic applications in oncology.

Toxicological Profile

The toxicity profile of this compound is essential for understanding its safety and efficacy. Carbamates are known for their reversible inhibition of AChE, which can lead to cholinergic toxicity at high doses. The following table outlines the toxicological findings associated with related carbamate compounds:

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

benzyl N-(2-hydroxy-2-methylbutyl)carbamate |

InChI |

InChI=1S/C13H19NO3/c1-3-13(2,16)10-14-12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,14,15) |

InChI Key |

QMCAPLGJSCHCBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CNC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.